1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol

Description

The compound 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol is a cyclic ether derivative of glycerol (1,2,3-propanetriol) formed via reaction with (2-methylphenyl)methanediol. This structure likely involves the formation of a five- or six-membered cyclic ether ring, where two hydroxyl groups of glycerol are bridged by the (2-methylphenyl)methanediol moiety. Such cyclic ethers are often synthesized through acid-catalyzed cyclization, enhancing stability compared to linear analogs .

Properties

IUPAC Name |

(2-methylphenyl)methanediol;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2.C3H8O3/c1-6-4-2-3-5-7(6)8(9)10;4-1-3(6)2-5/h2-5,8-10H,1H3;3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNARAGIYGCZQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless somewhat viscous liquid with a faint, bitter-almond odour | |

| Record name | Tolualdehyde glyceryl acetal (mixed isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, most oils, miscible at room temperature (in ethanol) | |

| Record name | Tolualdehyde glyceryl acetal (mixed isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.148-1.158 | |

| Record name | Tolualdehyde glyceryl acetal (mixed isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/818/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1333-09-1 | |

| Record name | 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,2,3-Propanetriol, cyclic ether with (2-methylphenyl)methanediol is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

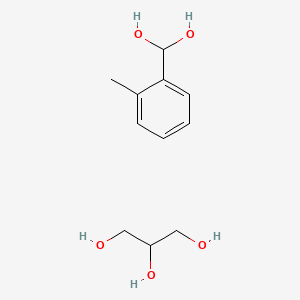

Chemical Structure

The compound can be represented by the following structural formula:

Where , , and represent the number of carbon, hydrogen, and oxygen atoms in the molecular structure. The cyclic ether and the presence of a (2-methylphenyl)methanediol moiety contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1,2,3-Propanetriol have demonstrated antimicrobial activity. For instance, cyclic ethers are known for their ability to disrupt microbial cell membranes. A study highlighted that derivatives of such compounds exhibited significant inhibition against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of 1,2,3-Propanetriol derivatives has been explored in several studies. One notable case study assessed the compound's effects on cancer cell lines. The results indicated that it induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests that the compound may serve as a lead in anticancer drug development .

Enzyme Inhibition

The compound's biological activity may be linked to its ability to inhibit specific enzymes involved in cellular processes. For example, certain cyclic ethers have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Interaction with Cellular Targets

The interaction between 1,2,3-Propanetriol and cellular targets can lead to altered signaling pathways. This modulation can affect processes such as cell proliferation and apoptosis. Understanding these interactions is essential for elucidating the compound's full biological profile.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclic Ether A | E. coli | 32 µg/mL |

| Cyclic Ether B | S. aureus | 16 µg/mL |

| 1,2,3-Propanetriol Derivative | Pseudomonas aeruginosa | 8 µg/mL |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 12 | Apoptosis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclic ethers revealed that modifications to the structure significantly enhanced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that further structural optimization could lead to potent antimicrobial agents .

Case Study 2: Anticancer Potential

In vitro assays on human cancer cell lines demonstrated that 1,2,3-Propanetriol derivatives could effectively induce apoptosis. The study utilized flow cytometry to analyze cell death pathways and confirmed the involvement of mitochondrial dysfunction as a key mechanism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and related molecules:

Stability and Reactivity

- Cyclic vs. Linear Stability : Cyclic ethers derived from glycerol exhibit higher thermodynamic stability compared to linear analogs. For example, penta-cyclic structures (five-membered rings) are more stable than hexa-cyclic (six-membered) due to reduced ring strain .

- Reactivity in Oxidation: Glycerol’s three hydroxyl groups make it highly reactive in oxidation reactions.

Physicochemical Properties

- Solubility: The aromatic 2-methylphenyl group in the target compound may reduce water solubility compared to non-aromatic analogs (e.g., glycerol glycidyl ethers).

- Boiling/Melting Points : Cyclic ethers generally have higher melting points than linear ethers due to restricted molecular motion.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1,2,3-propanetriol cyclic ether derivatives with aromatic substituents?

Methodological Answer:

The synthesis of glycerol-based cyclic ethers with aromatic diols typically involves epoxide ring-opening or glycidylation reactions. For example:

- Epoxide Intermediate Route : Glycidyl ethers (e.g., EPON 812, a glycerol glycidyl ether derivative) can be synthesized by reacting glycerol with epichlorohydrin under alkaline conditions, followed by cyclization with (2-methylphenyl)methanediol .

- Cyclocondensation : Use acid or base catalysis to promote nucleophilic attack by the diol’s hydroxyl groups on the glycerol backbone, forming a cyclic ether. Solvent selection (e.g., 1,4-dioxane or ethanol) and temperature control (60–90°C) are critical to favor intramolecular cyclization over polymerization .

- Characterization : Confirm the cyclic structure via and NMR, focusing on ether linkage signals (δ 3.5–4.5 ppm) and aromatic proton integration. Mass spectrometry (ESI-MS) can verify molecular weight .

Basic Question: How can the solubility profile of this compound be systematically evaluated in organic solvents?

Methodological Answer:

Adopt the IUPAC-NIST protocol for polyol derivatives :

Solvent Selection : Test alkanes (heptane), alcohols (methanol, 1-octanol), ethers (1,4-dioxane), and chlorinated solvents (chloroform) to assess polarity-dependent solubility.

Gravimetric Analysis : Saturate solvents with the compound at 298 K for 24–48 hours, filter undissolved material, and evaporate the solvent to measure residual mass.

Thermodynamic Modeling : Calculate Hansen solubility parameters (dispersion, polar, hydrogen bonding) to correlate solubility with solvent properties. For example, aromatic diol derivatives may show enhanced solubility in chlorobenzene or acetophenone due to π-π interactions .

Advanced Question: What factors govern the reaction kinetics of this compound in oxidation reactions?

Methodological Answer:

Kinetic studies on glycerol derivatives (e.g., oxidation by dihydroxyditelluratoargentate(III)) reveal:

- Active Group Density : 1,2,3-Propanetriol’s three hydroxyl groups increase collision probability with oxidants compared to diols (e.g., 1,2-propanediol), accelerating the rate-determining step (observed rate constant for glycerol vs. for 1,2-propanediol) .

- Steric Effects : The cyclic ether structure may restrict hydroxyl group accessibility, reducing . Compensate with polar solvents (e.g., water or ethanol) to stabilize transition states .

- Experimental Design : Use stopped-flow spectrophotometry to monitor absorbance changes (e.g., at 450 nm for Ag(III) complexes) under pseudo-first-order conditions .

Advanced Question: How does the cyclic ether structure influence complexation with boronic acids?

Methodological Answer:

Methylboronic acid (CHB(OH)) forms 1:1 anionic complexes with polyols via chelate ring formation. For cyclic ether derivatives:

- Chelate Ring Stability : Five-membered rings (common in 1,2-diols) are more stable than six-membered rings. The cyclic ether’s rigid structure may enforce a specific ring size, altering equilibrium constants () .

- pH Titration Protocol : Titrate the compound with CHB(OH) in buffered aqueous solution (pH 8–10). Monitor complexation via NMR shifts (δ 10–15 ppm for trigonal boronate esters) .

- Competitive Binding : Compare binding affinity with open-chain analogs to quantify steric/electronic effects of the cyclic ether .

Advanced Question: What role does this compound play in surfactant or polymer synthesis?

Methodological Answer:

Glycerol-based cyclic ethers are precursors for:

- Nonionic Surfactants : Ethoxylation/propoxylation of the hydroxyl groups generates PEG-glyceryl ethers (e.g., PEG-25 glyceryl stearate), which stabilize emulsions. Characterize hydrophilic-lipophilic balance (HLB) using Griffin’s method .

- Epoxy Resins : Copolymerize with diisocyanates (e.g., 2,4-diisocyanato-1-methylbenzene) to form crosslinked networks. Analyze thermal stability via TGA (decomposition >250°C) and mechanical properties with DMA .

- Functionalization : Introduce aromatic groups via Friedel-Crafts alkylation or Suzuki coupling to enhance UV stability .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize the cyclic ether structure at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (ether oxygen) sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in 1,4-dioxane) to predict solubility parameters and diffusion coefficients .

- Transition State Analysis : Compare activation energies () for ring-opening reactions in acidic vs. basic media using Gaussian or ORCA software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.